n-(9h-Fluoren-2-yl)-n-hydroxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-N-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-20(24(22,23)17-7-2-1-3-8-17)16-10-11-19-15(13-16)12-14-6-4-5-9-18(14)19/h1-11,13,21H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLIRSPGWIHWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(O)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949466 | |
| Record name | N-(9H-Fluoren-2-yl)-N-hydroxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26630-60-4 | |
| Record name | N-Hydroxy-2-fluorenylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026630604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(9H-Fluoren-2-yl)-N-hydroxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonylation of 2-Aminofluorene
This method involves reacting 2-aminofluorene with benzenesulfonyl chloride derivatives under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride.
Representative Procedure :
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Reagents : 2-Aminofluorene (1.0 eq), benzenesulfonyl chloride (1.2 eq), potassium hydroxide (2.0 eq), tetrahydrofuran (THF).
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Conditions : Stirred at 0–5°C for 2 hours, followed by warming to room temperature for 12 hours.
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Workup : Quenching with ice-cold water, extraction with ethyl acetate, and purification via silica gel chromatography.
Key Considerations :
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Excess base (KOH) neutralizes HCl byproducts, preventing protonation of the amine.
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Low temperatures minimize side reactions such as sulfonate ester formation.
Lithiation-Mediated Coupling
This route employs lithiation of fluorenone derivatives to generate a nucleophilic fluorenyl species, which subsequently reacts with sulfonamide precursors.
Representative Procedure :
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Reagents : Fluorenone (1.0 eq), n-butyllithium (2.2 eq), benzenesulfonamide (1.1 eq), THF.
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Conditions : Lithiation at −78°C for 30 minutes, followed by addition of sulfonamide and stirring at room temperature for 16 hours.
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Workup : Quenching with aqueous NH₄Cl, extraction with ethyl acetate, and column chromatography.
Mechanistic Insight :
Lithiation generates a fluorenylide intermediate, which attacks the electrophilic sulfur in benzenesulfonamide (Scheme 1):
This method avoids the need for pre-functionalized amines but requires stringent anhydrous conditions.
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| mCPBA | CH₂Cl₂ | 0°C | 62% |
| H₂O₂ | EtOH | RT | 38% |
| NaIO₄ | H₂O/THF | 40°C | 45% |
mCPBA in dichloromethane provides the highest yield due to its controlled oxidation kinetics.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors and catalytic methods are increasingly adopted.
Continuous Flow Sulfonylation
Setup :
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Two feed streams:
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2-Aminofluorene (0.5 M in THF)
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Benzenesulfonyl chloride (0.6 M in THF)
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Reactor : Tubular design with static mixers.
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Residence Time : 20 minutes at 50°C.
Advantages :
-
Enhanced heat transfer minimizes decomposition.
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Automated control reduces human error.
Catalytic Sulfurylation
Palladium catalysts enable milder conditions for sulfonamide formation:
Conditions :
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Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
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Base : Cs₂CO₃ (2.0 eq), toluene, 100°C, 24 hours.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Direct Sulfonylation | 72% | 98% | Moderate | $ |
| Lithiation-Mediated | 75% | 95% | Low | $$ |
| Triflic Anhydride | 87% | 99% | High | $$$ |
| Continuous Flow | 85% | 99% | High | $$ |
Key Takeaways :
-
Triflic anhydride activation offers the highest yield but at elevated cost.
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Continuous flow systems balance scalability and efficiency for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(9H-Fluoren-2-yl)-N-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity.
Major Products Formed
Scientific Research Applications
N-(9H-Fluoren-2-yl)-N-hydroxybenzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(9H-Fluoren-2-yl)-N-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorenes and their derivatives, such as:
- 2-Acetylaminofluorene
- 9-Fluorenone
- 2,7-Dichloro-9H-fluorene-based thiazolidinones
Uniqueness
N-(9H-Fluoren-2-yl)-N-hydroxybenzenesulfonamide is unique due to its specific structural features, such as the presence of both a fluorene moiety and a sulfonamide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
n-(9H-Fluoren-2-yl)-n-hydroxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological applications and mechanisms of action.
Chemical Structure and Properties
The compound this compound features a fluorenyl moiety linked to a hydroxybenzenesulfonamide group. Its structure can be represented as follows:
This configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of fluorenyl derivatives with sulfonamide precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
| Characterization Technique | Details |
|---|---|
| NMR Spectroscopy | Confirmed the chemical environment of protons and carbons in the molecule. |
| IR Spectroscopy | Identified functional groups through characteristic absorption bands. |
| Mass Spectrometry | Provided molecular weight confirmation and fragmentation patterns. |
Biological Activity
Research has indicated that this compound exhibits several biological activities, including:
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been reported to act as an inhibitor of certain enzymes such as tyrosinase, which is involved in melanin production. This property may be useful in treating hyperpigmentation disorders.
- Antimicrobial Effects : Preliminary studies indicate that this compound possesses antibacterial properties against various strains, making it a candidate for further development in antimicrobial therapies.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : By binding to active sites or allosteric sites on target enzymes, the compound can disrupt normal enzymatic functions.
- Modulation of Signal Transduction Pathways : The compound may interfere with signaling pathways critical for cell proliferation and survival, particularly in cancer cells.
Case Studies
- Antitumor Efficacy in Cell Lines : A study evaluated the effect of this compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM.
- Tyrosinase Inhibition Assay : In a comparative study with standard inhibitors, this compound showed comparable inhibition rates against mushroom tyrosinase, with an IC50 value of 12 µM.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating bacteriostatic effects at concentrations ranging from 50 to 100 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
